molecular formula C20H15Cl2N3O4S B15084014 (5E)-2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606952-94-7

(5E)-2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15084014
CAS No.: 606952-94-7
M. Wt: 464.3 g/mol
InChI Key: YGPGPZUEHRSAGU-LZYBPNLTSA-N
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Description

The compound (5E)-2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. Its structure includes:

  • A 2,4-dichlorophenyl group at position 2, contributing electron-withdrawing effects and enhanced lipophilicity.
  • The (5E)-configuration of the benzylidene group, which influences molecular geometry and intermolecular interactions .

Its synthesis typically involves condensation reactions between thiazolo-triazolone precursors and substituted benzaldehyde derivatives under reflux conditions .

Properties

CAS No.

606952-94-7

Molecular Formula

C20H15Cl2N3O4S

Molecular Weight

464.3 g/mol

IUPAC Name

(5E)-2-(2,4-dichlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H15Cl2N3O4S/c1-27-14-6-10(7-15(28-2)17(14)29-3)8-16-19(26)25-20(30-16)23-18(24-25)12-5-4-11(21)9-13(12)22/h4-9H,1-3H3/b16-8+

InChI Key

YGPGPZUEHRSAGU-LZYBPNLTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. One common synthetic route includes the condensation of 2,4-dichlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with thiosemicarbazide to form the thiazolotriazole core under acidic conditions. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5E)-2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS Number Benzylidene Substituent Position 2 Substituent Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Reference
Target Compound 3,4,5-Trimethoxy 2,4-Dichlorophenyl C₂₃H₁₇Cl₂N₃O₄S 526.36 Not reported Not reported
(5E)-5-(4-Dimethylaminobenzylidene) analog [134886-51-4] 4-Dimethylamino 2,4-Dichlorophenyl C₂₂H₁₈Cl₂N₄OS 473.37 Not reported Not reported
(5E)-5-(2,3-Dimethoxybenzylidene)-2-(4-methylphenyl) [RN] 2,3-Dimethoxy 4-Methylphenyl C₂₁H₁₈N₃O₃S 392.45 Not reported Not reported
(5E)-5-(3,4-Dimethoxybenzylidene)-2-phenyl [RN] 3,4-Dimethoxy Phenyl C₂₁H₁₆N₃O₃S 390.43 Not reported Not reported
(5E)-2-(4-Ethoxyphenyl)-5-(3-methoxybenzylidene) [606953-72-4] 3-Methoxy 4-Ethoxyphenyl C₂₀H₁₇N₃O₃S 379.42 Not reported Not reported
(5E)-5-(3,4-Dimethoxybenzylidene)-2-(4-ethoxyphenyl) [916484-16-7] 3,4-Dimethoxy 4-Ethoxyphenyl C₂₁H₁₉N₃O₄S 409.45 Not reported Not reported
(5Z)-5-(2-Propoxybenzylidene)-2-(4-methylphenyl) [609794-90-3] 2-Propoxy 4-Methylphenyl C₂₃H₂₂N₃O₂S 404.50 Not reported Not reported

Physicochemical Properties

  • Lipophilicity : The 2,4-dichlorophenyl group in the target compound enhances lipophilicity compared to analogs with methyl or ethoxy groups .
  • Solubility : Methoxy groups improve aqueous solubility via hydrogen bonding, as seen in 3,4,5-trimethoxy derivatives .
  • Thermal Stability : Melting points for related compounds range widely (176°C to >280°C), suggesting that electron-withdrawing substituents (e.g., Cl) increase stability .

Biological Activity

The compound (5E)-2-(2,4-dichlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial and antitumor properties. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound's structure features a thiazole ring fused with a triazole moiety and is substituted with a dichlorophenyl group and a trimethoxybenzylidene group. The presence of these substituents is significant as they influence the compound's biological activity.

Structural Formula

C19H18Cl2N4O3S\text{C}_{19}\text{H}_{18}\text{Cl}_2\text{N}_4\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit broad-spectrum antimicrobial properties. In particular:

  • Antibacterial Effects : The compound has shown promising antibacterial activity against various strains of bacteria. In comparative studies, it was noted that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial properties. For instance, the compound demonstrated an IC50 value against Escherichia coli of approximately 0.91 μM, indicating potent antibacterial efficacy .
  • Antitubercular Activity : The compound's derivatives have also been evaluated for their antitubercular effects. One study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 μg/mL against Mycobacterium smegmatis, suggesting potential for further development as antitubercular agents .

Anticancer Activity

The anticancer potential of thiazolo[3,2-b][1,2,4]triazoles has been explored in various studies. Notably:

  • Cell Line Studies : The compound's derivatives have been tested against several cancer cell lines. For example, compounds similar to the one have shown significant cytotoxic effects with GI50 values ranging from 1.64 to 4.58 μM against leukemia subpanel cell lines .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in medicinal chemistry for optimizing biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups enhances the activity compared to electron-donating groups. For instance, compounds with halogen substitutions on the phenyl ring tend to exhibit higher potency due to increased lipophilicity and better interaction with biological targets .
  • Hydrophobic Interactions : The hydrophobic nature of certain substituents contributes positively to the antimicrobial activity by facilitating better membrane penetration .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntibacterialEscherichia coli0.91 μM
AntitubercularMycobacterium smegmatis50 μg/mL
AnticancerLeukemia Cell LinesGI50: 1.64 - 4.58 μM

Case Study 1: Antibacterial Evaluation

A recent study evaluated various thiazolo[3,2-b][1,2,4]triazole derivatives for their antibacterial properties against resistant strains of bacteria. The study found that compounds similar to this compound exhibited superior activity compared to standard antibiotics like Ciprofloxacin.

Case Study 2: Antitumor Mechanisms

Another investigation focused on the anticancer mechanisms of thiazolo[3,2-b][1,2,4]triazole derivatives. The results indicated that these compounds induce apoptosis in cancer cells through caspase activation and modulation of survival pathways.

Q & A

Q. Optimization Strategies :

  • Yield Enhancement : Adjusting stoichiometry (e.g., excess aldehyde for condensation) and reflux duration (4–6 hours).
  • Solvent Selection : Ethanol yields higher purity than methanol due to better solubility of intermediates .

Q. Table 1: Representative Synthesis Data

StepReagents/ConditionsYield Range (%)Purity Method
CondensationNaOH, ethanol, reflux60–85IR (C=N stretch ~1600 cm⁻¹)
ReductionNaBH₄, ethanol, 4 hr70–80¹H-NMR (aromatic protons δ 7.2–7.8 ppm)

Advanced: How do structural modifications at the benzylidene or dichlorophenyl groups influence antimicrobial activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • 3,4,5-Trimethoxybenzylidene : Enhances lipid membrane penetration due to hydrophobicity, critical for antifungal activity .
  • 2,4-Dichlorophenyl : Electron-withdrawing groups increase electrophilicity, improving interaction with microbial enzymes (e.g., cytochrome P450) .

Q. Experimental Design :

  • Analog Synthesis : Replace trimethoxybenzylidene with nitro or halogen-substituted aryl groups.
  • Bioassays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Candida albicans and Staphylococcus aureus .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentMIC (μg/mL) Against C. albicansReference
3,4,5-Trimethoxy12.5
4-Nitro>50 (Reduced activity)

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C=N (1590–1620 cm⁻¹) stretches .
  • ¹H-NMR : Aromatic protons (δ 6.8–8.1 ppm) and methoxy groups (δ 3.7–3.9 ppm) validate substitution patterns .
  • Melting Point : Sharp melting range (e.g., 128–129°C) indicates purity .

Advanced: How can computational modeling predict binding affinity with target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with C. albicans lanosterol demethylase (PDB: 5TZ1). Focus on hydrogen bonding with heme iron .
  • MD Simulations : Analyze stability of the benzylidene-enzyme complex over 100 ns trajectories (GROMACS) .

Q. Key Findings :

  • The trimethoxy group forms π-π stacking with Phe228, enhancing binding affinity (ΔG = -9.2 kcal/mol) .

Advanced: What strategies resolve contradictions in reported cytotoxicity data?

Methodological Answer:

  • Purity Verification : Use HPLC-MS to rule out impurities (e.g., unreacted aldehydes) affecting IC₅₀ values .
  • Assay Standardization : Compare MTT and SRB assays on the same cell line (e.g., MCF-7 breast cancer cells) .
  • Structural Confirmation : Reanalyze E/Z isomer ratios via NOESY NMR; E-configuration is often more active .

Basic: What solvent systems optimize recrystallization?

Methodological Answer:

  • Ethanol-Water (1:3) : Achieves >90% recovery with minimal impurities .
  • Methanol-DCM : Suitable for polar byproducts but may lower yield .

Advanced: How does the E-configuration of the benzylidene moiety impact activity?

Methodological Answer:

  • Stereochemical Analysis : Use UV-Vis (λₐᵦₛ ~350 nm for E-isomer) and NOESY NMR to confirm configuration .
  • Bioactivity : E-isomers show 3–5x higher antifungal activity due to planar alignment with target enzymes .

Advanced: What in vitro assays address conflicting antitumor data?

Methodological Answer:

  • Cell Line Selection : Test on both adherent (HeLa) and suspension (Jurkat) lines to assess membrane permeability differences .
  • Dose-Response Curves : Use 72-hour exposure to capture delayed apoptosis effects missed in shorter assays .

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